ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with ethyl 3-aminobenzoate under acidic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is used extensively in scientific research, particularly in:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the amino and hydroxy functional groups.
Methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate: A closely related compound with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of ethoxy, hydroxy, and amino groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-10-6-8-14(17(16)20)12-19-15-9-5-7-13(11-15)18(21)23-4-2/h5-12,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGOUDZMFIYXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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